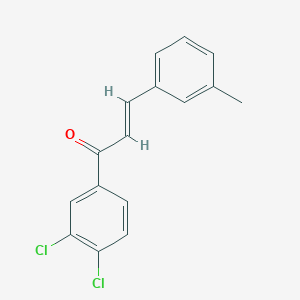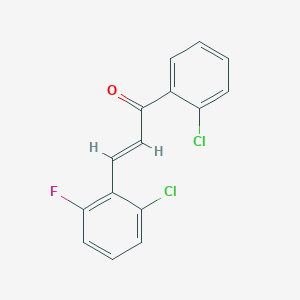
3,3'-Bis-(potassium trifluoroboronato)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-Bis-(potassium trifluoroboronato)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl, or BTPB, is a compound that has recently gained recognition in the scientific community for its potential applications in chemical synthesis, biochemistry, and physiology. BTPB is a bifunctional molecule consisting of a potassium trifluoroboronato group linked to a binaphthyl moiety. BTPB is a relatively new compound, first synthesized in 2012, and has been the subject of several research studies since its discovery.
Aplicaciones Científicas De Investigación
Chiral Ligand Synthesis
Soluble polymeric chiral binaphthol (BINOL) ligands have been synthesized through copolymerization processes involving derivatives of 3,3'-bis(hydroxymethyl)-2,2'-bis(methoxymethyleneoxy)-1,1'-binaphthyl. These ligands have been applied in enantioselective addition reactions, demonstrating their effectiveness in catalysis with higher catalytic activities and varying enantioselectivities. This highlights the compound's role in facilitating asymmetric synthesis, which is crucial in the production of optically active compounds (Xue Yunning, 2006).
Asymmetric Catalysis
Amphiphilic resin-supported BINAP ligands, which are related to BINOL derivatives, have been successfully used for rhodium-catalyzed asymmetric 1,4-addition reactions in water. This application underscores the compound's utility in enhancing the solubility and reactivity of catalytic systems in aqueous environments, thereby broadening the scope of asymmetric catalysis (Yusuke Otomaru, T. Senda, Tamio Hayashi, 2004).
Molecular Recognition
The synthesis of tetra(BINOL) substituted spirobifluorenes from derivatives like 2,2'-bis(methoxymethoxy)-3-ethynyl-1,1'-binaphthyl has been reported. These structures resemble copper(I) or silver(I) complexes and can form clefts with BINOL groups oriented in a manner potentially useful for the cooperative molecular recognition of chiral substrates. This illustrates the compound's potential in creating complex molecular architectures for selective interaction with specific molecules (A. Lützen, F. Thiemann, S. Meyer, 2002).
Chiral Crown Ethers
Chiral crown ethers with bromoarylene moieties have been synthesized from derivatives such as 2,2′-dihydroxy-1,1′-binaphthyl. These compounds demonstrate unique cyclization behaviors and are valuable in the study of molecular encapsulation and ion recognition, which are pivotal in developing selective sensors and separation technologies (S. Kiyooka, M. Tada, S. Kan, M. Fujio, 1996).
Functionalized Binaphthylmonophosphines
Optically active binaphthylmonophosphines (MOPs) containing various functional groups have been prepared, indicating the versatility of binaphthyl derivatives in functionalization for catalytic and other applications. This work showcases the adaptability of such compounds in synthesizing materials with specific functional properties (Y. Uozumi, N. Suzuki, Aya Ogiwara, Tamio Hayashi, 1994).
Propiedades
IUPAC Name |
dipotassium;trifluoro-[3-(methoxymethoxy)-4-[2-(methoxymethoxy)-3-trifluoroboranuidylnaphthalen-1-yl]naphthalen-2-yl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B2F6O4.2K/c1-33-13-35-23-19(25(27,28)29)11-15-7-3-5-9-17(15)21(23)22-18-10-6-4-8-16(18)12-20(26(30,31)32)24(22)36-14-34-2;;/h3-12H,13-14H2,1-2H3;;/q-2;2*+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAFZSWTIBYSJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=CC=CC=C2C(=C1OCOC)C3=C(C(=CC4=CC=CC=C43)[B-](F)(F)F)OCOC)(F)(F)F.[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20B2F6K2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Bis-(potassium trifluoroboronato)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

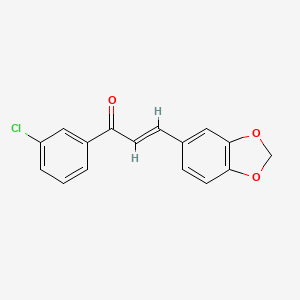
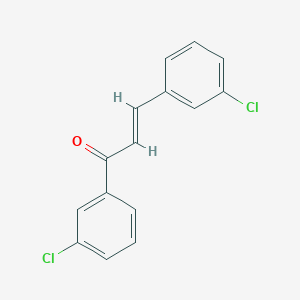


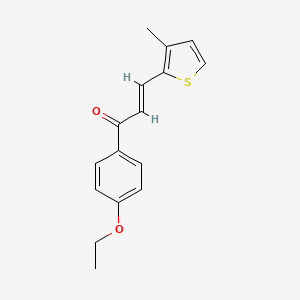
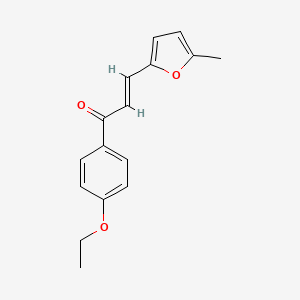





![(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346472.png)
